molecular formula C9H14N2O3 B6235463 tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate CAS No. 2285043-84-5

tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate

Cat. No. B6235463
CAS RN: 2285043-84-5
M. Wt: 198.2
InChI Key:
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Description

Tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate (TBMOC) is an important synthetic compound used in a variety of scientific research applications. It is a derivative of N-carbamate, an organic compound that is a common intermediate in the synthesis of many other compounds. TBMOC is a versatile compound that is used in a range of applications, including biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

Tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate is widely used in scientific research as a reagent and as a building block for the synthesis of other compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic synthesis and as a ligand in coordination chemistry. In addition, it is used in the synthesis of peptides and other biologically active compounds.

Mechanism of Action

Tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate functions as a nucleophilic reagent in organic synthesis. It reacts with electrophiles, such as halogens, to form covalent bonds. It can also react with alkenes and alkynes to form new carbon-carbon bonds. In addition, it can act as a catalyst in the synthesis of peptides and other biologically active compounds.
Biochemical and Physiological Effects
tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, and to modulate the activity of the enzyme cyclooxygenase-2. In addition, it has been shown to have an anti-inflammatory effect in vitro and in vivo.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate is a versatile compound that is used in a wide range of scientific research applications. It is relatively easy to synthesize, and is stable under a variety of conditions. However, it is important to note that tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate is a highly toxic compound, and should be handled with caution.

Future Directions

There are a number of possible future directions for research on tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug design and development. In addition, further research is needed to investigate its potential as an inhibitor of enzyme activity, and its potential as a ligand in coordination chemistry. Finally, further research is needed to explore its potential as a catalyst for the synthesis of peptides and other biologically active compounds.

Synthesis Methods

Tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate is synthesized using a two-step process. In the first step, tert-butyl carbamate is reacted with 5-methyl-1,3-oxazol-4-yl chloride in the presence of a base, such as potassium carbonate, to form the desired product. In the second step, the reaction mixture is heated to a temperature of 100-120°C for several hours. The reaction is then cooled and the product is isolated.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate involves the reaction of tert-butyl carbamate with 5-methyl-1,3-oxazole-4-carboxylic acid, followed by the addition of a coupling agent to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "5-methyl-1,3-oxazole-4-carboxylic acid", "coupling agent" ], "Reaction": [ "Step 1: Dissolve 5-methyl-1,3-oxazole-4-carboxylic acid in a suitable solvent.", "Step 2: Add tert-butyl carbamate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the reaction mixture and stir for several hours.", "Step 4: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2285043-84-5

Product Name

tert-butyl N-(5-methyl-1,3-oxazol-4-yl)carbamate

Molecular Formula

C9H14N2O3

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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